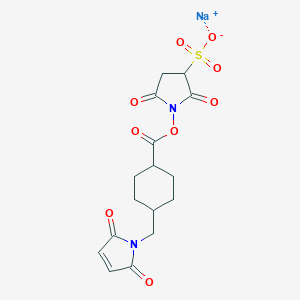

4-(n-maleimidomethyl)cyclohexane-1-carboxylic acid 3-sulfo-n-hydroxysuccinimide ester sodium salt

Description

Contextualization within Heterobifunctional Crosslinker Chemistry

Sulfo-SMCC is characterized as a water-soluble heterobifunctional crosslinker . This classification signifies that it possesses two different reactive functional groups, enabling sequential conjugation steps and minimizing the occurrence of undesired self-polymerization reactions . The two key reactive moieties within Sulfo-SMCC are an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group .

The mechanism of action involves distinct reactivity profiles for each functional group:

NHS Ester Reactivity : The NHS ester group of Sulfo-SMCC readily reacts with primary amines, such as the ε-amino groups of lysine (B10760008) residues or the N-termini of proteins, to form stable amide bonds. This reaction typically proceeds efficiently in slightly alkaline conditions, with an optimal pH range of 7.0–9.0 .

Maleimide Reactivity : The maleimide group is highly selective for sulfhydryl (thiol, -SH) groups, primarily found in cysteine residues. This reaction forms stable thioether bonds and is generally conducted at a slightly acidic to neutral pH, typically between 6.5 and 7.5 .

A significant feature contributing to Sulfo-SMCC's utility is the presence of a cyclohexane (B81311) ring within its spacer arm. This structural element provides enhanced stability to the maleimide group, reducing its rate of hydrolysis compared to similar crosslinkers lacking this ring . This increased stability allows for the preparation and storage of maleimide-activated proteins, which can then be conjugated to sulfhydryl-containing molecules at a later time . Furthermore, the "sulfo" moiety (sulfonate group) confers excellent water solubility to Sulfo-SMCC, allowing its use in aqueous buffer solutions without the need for organic solvents that could potentially perturb protein structure or activity . This contrasts with its non-water-soluble analog, SMCC, which often requires dissolution in organic solvents like dimethyl sulfoxide (B87167) (DMSO) .

The molecular properties of Sulfo-SMCC are summarized in the table below:

| Property | Value | Source |

| Molecular Weight | 436.37 g/mol | |

| Spacer Arm Length | 8.3 Å (Angstroms) | |

| Reactive Groups | Sulfo-NHS ester, Maleimide | |

| Amine Reaction pH | 7.0–9.0 | |

| Sulfhydryl Reaction pH | 6.5–7.5 | |

| Solubility | Water-soluble (up to ~5 mg/mL or 10 mM) |

Evolution and Significance in Biomolecular Conjugation Research

The development and widespread adoption of Sulfo-SMCC have significantly impacted biomolecular conjugation research by providing a reliable and efficient tool for constructing complex bioconjugates. Its heterobifunctional nature enables a controlled, two-step conjugation strategy, which is crucial for maximizing conjugation efficiency and minimizing undesirable side reactions, such as the self-conjugation of either biomolecule .

This two-step process typically involves:

Amine Activation : An amine-containing biomolecule is first reacted with a molar excess of Sulfo-SMCC. This step results in the formation of an amide bond between the biomolecule's primary amines and the NHS ester of Sulfo-SMCC, yielding a maleimide-activated intermediate. Excess unreacted Sulfo-SMCC is then removed, typically through desalting or dialysis .

Sulfhydryl Conjugation : A sulfhydryl-containing biomolecule is subsequently added to react with the maleimide groups on the pre-activated first biomolecule. This reaction forms a stable thioether linkage, completing the bioconjugate .

Sulfo-SMCC has become a reagent of choice for numerous applications, including:

Antibody-Enzyme Conjugates : It is routinely used for preparing stable antibody-enzyme conjugates, such as those involving horseradish peroxidase (HRP), which are vital for immunoassays and diagnostic applications .

Hapten-Carrier Protein Conjugates : The crosslinker is extensively employed in the synthesis of hapten-carrier protein conjugates, essential for generating specific antibodies in immunological studies .

Antibody-Drug Conjugates (ADCs) : Sulfo-SMCC is a commonly used, non-cleavable linker in the development of ADCs, facilitating the covalent attachment of highly potent drugs to antibodies for targeted drug delivery systems.

Cell Surface Labeling : Its water solubility and non-membrane-permeating nature make Sulfo-SMCC ideal for labeling proteins on the exterior of cell membranes .

Vaccine Development : It has been utilized in the conjugation of peptides to pseudovirus carriers or soluble proteins to develop novel vaccine formulations, demonstrating its utility in tuning immune responses based on the choice of carrier system.

The stability of the maleimide group, conferred by the cyclohexane ring, allows for the lyophilization and storage of maleimide-activated proteins, offering significant practical advantages in research and manufacturing . The water solubility, coupled with its specific reactivity, has cemented Sulfo-SMCC's position as a fundamental and indispensable tool in advancing biomolecular conjugation research across diverse fields.

Structure

3D Structure of Parent

Properties

CAS No. |

92921-24-9 |

|---|---|

Molecular Formula |

C16H18N2NaO9S |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

sodium 1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26); |

InChI Key |

VRMVBDHSLMDJAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O.[Na] |

Other CAS No. |

92921-24-9 |

Pictograms |

Irritant |

Synonyms |

4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]cyclohexanecarboxylic Acid 2,5-Dioxo-3-sulfo-1-pyrrolidinyl Ester, Sodium Salt; Sulfo-SMCC |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of Sulfo Smcc

N-Hydroxysuccinimide (NHS) Ester Reactivity Profile

The NHS ester group of Sulfo-SMCC is highly reactive towards primary amines, a common functional group found on proteins, peptides, and other biomolecules, particularly at the N-terminus and in the side chain of lysine (B10760008) residues.

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of a stable amide bond. The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the activated NHS ester. This attack results in a tetrahedral intermediate. Subsequently, N-hydroxysuccinimide (NHS) is expelled as a leaving group, yielding a stable amide (–CO–NH–) linkage between the Sulfo-SMCC and the amine-containing molecule. This process is highly efficient and forms a robust covalent bond.

The reactivity of NHS esters is highly dependent on the pH of the reaction environment . Optimal conditions for amine acylation typically fall within a slightly alkaline pH range of 7.0 to 9.0 . At lower pH values, primary amines become protonated, reducing their nucleophilicity and consequently slowing down the desired reaction. Conversely, at higher pH values, while amines are more deprotonated and thus more nucleophilic, the rate of a competing hydrolytic degradation pathway for the NHS ester significantly increases .

The kinetics of NHS ester reactions are crucial for optimizing conjugation efficiency. The half-life of NHS ester hydrolysis varies considerably with pH and temperature, as shown in the table below:

Table 1: Hydrolysis Half-Life of NHS Esters in Aqueous Solutions

| pH | Temperature (°C) | Half-life | Source |

| 7.0 | 0 | 4-5 hours | |

| 8.0 | Not specified | 1 hour | |

| 8.6 | 4 | 10 minutes |

This data highlights the importance of carefully controlling pH and reaction time to favor amine acylation over hydrolysis, especially given that hydrolysis becomes more rapid at elevated pH .

pH Dependence and Kinetics of NHS Ester Activity

Maleimide (B117702) Reactivity Profile

The maleimide group of Sulfo-SMCC is highly selective for sulfhydryl (thiol, –SH) groups, making it a valuable tool for specific bioconjugation.

The reaction between a maleimide and a thiol group occurs via a Michael addition reaction. In this mechanism, the deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the electron-deficient carbon-carbon double bond of the maleimide ring. This nucleophilic addition results in the formation of a stable, irreversible carbon-sulfur bond, known as a thioether linkage. This bond is highly stable and is not cleavable by reducing agents. The maleimide moiety's high reactivity is attributed to its α,β-unsaturation and the presence of two carbonyl groups.

The specificity and efficiency of the thiol-maleimide reaction are significantly influenced by pH. The optimal pH range for this reaction is typically slightly acidic to neutral, specifically between pH 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to act as a nucleophile (forming the thiolate anion), while the maleimide group maintains its stability and specificity.

At pH values above 7.5 or 8.5, maleimides can undergo competing reactions, primarily hydrolysis and reaction with other nucleophiles like primary amines. Hydrolysis of the maleimide ring leads to the formation of a non-reactive maleamic acid derivative, which results from ring opening. This side reaction reduces the maleimide's ability to react with thiols and thus decreases conjugation efficiency. Furthermore, at higher pH, primary amines, which are less nucleophilic than thiolates at optimal maleimide reaction pH, become more reactive and can compete with thiols for reaction with the maleimide, leading to reduced specificity. The presence of a cyclohexane (B81311) ring in the spacer arm of Sulfo-SMCC helps to decrease the rate of maleimide hydrolysis compared to similar reagents without this structural feature, enhancing its stability.

Maleimide Hydrolysis and the Stabilizing Role of the Cyclohexane Ring

Maleimide groups, a key reactive moiety in Sulfo-SMCC, are susceptible to hydrolysis, particularly under alkaline conditions. This hydrolytic degradation involves the ring-opening of the maleimide to form a non-reactive maleamic acid derivative, leading to a loss of its specificity for sulfhydryl groups . The rate of this hydrolysis is significantly influenced by pH and temperature, increasing with higher pH values and elevated temperatures. For instance, studies indicate that maleimide groups undergo ring-opening hydrolysis above pH 5.5, with reaction rates increasing substantially at pH 7.4 compared to pH 5.5, and further accelerating at higher temperatures.

A crucial design feature of Sulfo-SMCC that mitigates this issue is the presence of a cyclohexane ring within its spacer arm . This cyclohexane bridge plays a vital stabilizing role by decreasing the rate of maleimide hydrolysis compared to similar reagents lacking this structural element . This enhanced stability is a significant advantage, enabling maleimide-activated proteins to be lyophilized and stored for extended periods without substantial loss of reactivity, facilitating their subsequent conjugation to sulfhydryl-containing molecules . For example, maleimide groups in SMCC (a closely related analog) have been shown to be stable for up to 64 hours in 0.1 M sodium phosphate (B84403) buffer at pH 7 and 4°C .

Table 1: Effect of pH and Temperature on Maleimide Hydrolysis

| pH | Temperature (°C) | Hydrolysis Rate | Maleimide Stability | Reference |

| < 5.5 | - | Very Slow | High | |

| 7.4 | 20 | Moderate | Moderate | |

| 7.4 | 37 | Significantly Increased | Decreased | |

| > 7.5 | - | Increased | Decreased (loss of specificity) | |

| > 8.5 | - | Favors primary amines, rapid hydrolysis | Low (non-reactive maleamic acid) |

Chemical Specificity Towards Sulfhydryl Groups (e.g., non-reactivity with tyrosines, histidines, methionines)

The maleimide group of Sulfo-SMCC exhibits a high degree of chemical specificity, reacting predominantly with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins . This reaction proceeds optimally within a pH range of 6.5 to 7.5, forming a stable, irreversible thioether bond . The thioether linkage formed is resistant to cleavage by reducing agents, ensuring the stability of the conjugate .

A critical aspect of maleimide chemistry is its non-reactivity with other common nucleophilic amino acid residues, such as tyrosines, histidines, and methionines, under typical conjugation conditions . This chemoselectivity is vital for targeted bioconjugation, minimizing undesired side reactions and ensuring that the maleimide group specifically modifies sulfhydryl-containing molecules. While maleimides generally react preferentially with sulfhydryls, at more alkaline pH values (above 8.5), the reaction can begin to favor primary amines, and the rate of maleimide hydrolysis also increases, thus compromising its specificity . Therefore, maintaining the reaction pH within the optimal range (6.5-7.5) is crucial for maximizing sulfhydryl-specific conjugation.

Design Principles of Sulfo-SMCC as a Heterobifunctional Crosslinker

Sulfo-SMCC is designed as a heterobifunctional crosslinker, meaning it possesses two different reactive groups, each targeting a distinct functional group on biomolecules . This design enables sequential and controlled conjugation reactions, which is particularly advantageous for preparing well-defined bioconjugates such as antibody-enzyme or hapten-carrier protein conjugates .

The two reactive groups are:

N-Hydroxysuccinimide (NHS) Ester: This moiety is reactive towards primary amines, typically found in the ε-amino groups of lysine residues or the N-termini of proteins . The reaction occurs optimally at pH 7.0-9.0, forming stable amide bonds . In aqueous solutions, NHS ester hydrolysis is a competing reaction that increases with pH .

Maleimide Group: As discussed, this group is highly specific for sulfhydryl (thiol) groups, reacting at pH 6.5-7.5 to form stable thioether bonds .

These two reactive ends are connected by a spacer arm, which in Sulfo-SMCC is approximately 8.3 Å in length . The spacer arm provides flexibility and minimizes steric hindrance, allowing the conjugated molecules to retain their biological activity.

A key distinguishing feature of Sulfo-SMCC from its non-sulfonated analog, SMCC, is the presence of a sulfonate group (Sulfo-) . This charged group significantly increases the water-solubility of the compound, making Sulfo-SMCC soluble in water and various aqueous buffers up to approximately 5 mg/mL or 10 mM . Furthermore, the sulfonate group prevents Sulfo-SMCC from permeating cell membranes, thereby enabling its use for cell surface labeling and extracellular crosslinking applications.

The typical conjugation protocol using Sulfo-SMCC involves a two-step reaction scheme to minimize self-reactivity and maximize conjugation efficiency . First, the amine-containing molecule is reacted with a molar excess of Sulfo-SMCC, allowing the NHS ester to react with primary amines. After this initial reaction, excess unreacted crosslinker is removed, often by desalting or dialysis. In the second step, the sulfhydryl-containing molecule is added to react with the maleimide groups already attached to the first molecule, forming the final stable bioconjugate .

Table 2: Reactive Groups and Target Functionalities of Sulfo-SMCC

| Reactive Group | Target Functional Group | Optimal pH Range | Resulting Bond | Reference |

| NHS Ester | Primary Amines (-NH₂) | 7.0–9.0 | Amide Bond | |

| Maleimide | Sulfhydryl (-SH) | 6.5–7.5 | Thioether Bond |

Methodological Considerations for Sulfo Smcc Mediated Bioconjugation

Two-Step Conjugation Protocols

Sulfo-SMCC is predominantly employed in two-step conjugation protocols to achieve specific and efficient crosslinking between two different biomolecules. This sequential approach is critical for controlling the reaction and minimizing undesired side products.

The heterobifunctional nature of Sulfo-SMCC allows for a controlled, sequential conjugation process. The NHS ester group of Sulfo-SMCC reacts preferentially with primary amines (e.g., ε-amino groups of lysine (B10760008) residues or N-termini of proteins) at a pH range of 7.0–9.0, forming stable amide bonds . This initial reaction, often performed with a molar excess of Sulfo-SMCC over the amine-containing molecule, leads to the formation of a maleimide-activated intermediate .

Following the activation of the first biomolecule, excess unreacted Sulfo-SMCC is removed through purification techniques such as desalting or dialysis . Subsequently, the maleimide-activated intermediate is reacted with a sulfhydryl-containing molecule (e.g., cysteine residues or introduced thiols) at a slightly acidic to neutral pH, typically between 6.5 and 7.5 . This reaction forms a stable, non-cleavable thioether bond . This two-step methodology ensures that the crosslinker reacts specifically with one molecule first, and then the activated intermediate reacts with the second molecule, leading to the formation of specific conjugates such as antibody-enzyme or hapten-carrier protein conjugates .

Sequential Activation Strategies for Controlled Conjugation

Post-Conjugation Purification Techniques

After the bioconjugation reaction, purification is essential to separate the desired conjugate from unreacted starting materials, excess crosslinker, and any byproducts or aggregates that may have formed. Various techniques are employed based on the properties of the molecules involved.

Common purification methods include dialysis, which is effective for removing smaller, unreacted reagents from larger bioconjugates . Size exclusion chromatography (SEC), also known as gel filtration chromatography, is widely used to separate molecules based on their hydrodynamic volume. This technique is particularly effective for separating the conjugated product from free crosslinker and unconjugated proteins or peptides . Ultrafiltration, utilizing membranes with specific molecular weight cut-offs, can also be employed for concentrating and purifying bioconjugates . For more complex mixtures or when reagents are similar in size to the desired conjugate, techniques such as ion-exchange chromatography or hydrophobic interaction chromatography may be necessary to achieve higher purity . The choice of purification method often depends on the specific biomolecules being conjugated and the desired purity level for downstream applications .

Removal of Unreacted Reagents and Byproducts

Following the initial reaction of Sulfo-SMCC with an amine-containing molecule, it is imperative to remove any excess, unreacted crosslinker and undesirable byproducts before proceeding to the second conjugation step . This purification step is critical to prevent self-reactivity of the crosslinker or undesired reactions with the second biomolecule, which could lead to aggregate formation or reduced conjugation efficiency .

Common methods for the removal of unreacted Sulfo-SMCC and byproducts include:

Desalting Columns: These columns, often pre-equilibrated with a suitable conjugation buffer, are widely recommended for quick and efficient separation of the activated protein from smaller molecules like the unreacted crosslinker . Examples include Zeba™ Spin Desalting Columns and Sephadex® G-25 resins .

Dialysis: This technique involves placing the reaction mixture in a semi-permeable membrane tubing and dialyzing against a suitable buffer. It is effective for separating molecules based on size, allowing smaller unreacted reagents to diffuse out while retaining the larger activated biomolecule . Multiple buffer changes are often recommended to ensure complete removal of contaminants .

Ultrafiltration: Centrifugal filter devices can be utilized for rapid sample concentration, buffer exchange, and the removal of salts and free ligands. Unconjugated biomolecules and linkers can be effectively removed through repeated concentration and dilution cycles across the membrane .

The choice of method depends on the scale of the reaction, the properties of the biomolecules, and the desired purity of the intermediate.

Chromatographic and Dialytic Approaches for Conjugate Isolation

After the two-step conjugation is complete, isolating the desired bioconjugate from unreacted starting materials, partially reacted intermediates, and other byproducts is crucial for downstream applications. Chromatographic and dialytic approaches are commonly employed for this purpose.

Size-Exclusion Chromatography (SEC) / Gel Filtration: SEC is a powerful technique for separating molecules based on their hydrodynamic volume. It is frequently used to purify the final bioconjugate, effectively separating the larger conjugated product from unreacted proteins, smaller crosslinkers, and other low molecular weight contaminants . Monitoring the reaction progress and confirming conjugation can be achieved by techniques such as SDS-PAGE under non-reducing conditions, which can also help in identifying aggregate species .

Dialysis: As mentioned previously for reagent removal, dialysis can also be used in the final purification step to remove unconjugated proteins and exchange buffers . This method is particularly useful for large-scale purifications or when a gentle purification method is preferred .

Affinity Chromatography: While not explicitly detailed for Sulfo-SMCC in all general protocols, affinity chromatography can be employed if one of the conjugated biomolecules has a specific binding partner, allowing for highly selective purification of the conjugate.

An overview of purification methods is presented in the table below:

| Purification Method | Principle | Application | Advantages | Disadvantages |

| Desalting Columns | Size exclusion | Removal of unreacted crosslinker and small byproducts after first step | Fast, efficient, good for buffer exchange | Limited resolution for separating molecules of similar size |

| Dialysis | Diffusion across semi-permeable membrane | Removal of unreacted reagents and buffer exchange, final conjugate purification | Gentle, suitable for large volumes, cost-effective | Time-consuming, less efficient for separating molecules of similar size |

| Size-Exclusion Chromatography | Separation by hydrodynamic volume | Isolation of final bioconjugate from unreacted components and aggregates | High resolution, good for separating conjugates from starting materials | Requires specialized equipment, can be time-consuming for large volumes |

| Ultrafiltration | Membrane filtration based on molecular weight | Concentration, buffer exchange, removal of unconjugated linkers and biomolecules | Rapid, high recoveries, versatile | Potential for membrane fouling, can be less effective for small molecule removal |

Optimization of Conjugation Parameters

Achieving optimal conjugation efficiency and product quality with Sulfo-SMCC requires careful optimization of several key parameters, including molar ratios and incubation conditions.

Empirical Determination of Optimal Molar Ratios

The molar ratio of Sulfo-SMCC crosslinker to the amine-containing protein is a critical factor influencing the degree of activation and subsequent conjugation efficiency. Empirical determination of this ratio is often necessary as the optimal ratio can vary significantly depending on the specific proteins and desired conjugation levels .

General guidelines for molar excess of Sulfo-SMCC over the amine-containing protein are provided, with more dilute protein solutions typically requiring a greater molar excess to achieve comparable activation levels . For instance, a 10- to 50-fold molar excess is commonly suggested , while more specific recommendations include:

Protein concentrations < 1 mg/mL: 40- to 80-fold molar excess .

Protein concentrations of 1–4 mg/mL: 20-fold molar excess .

Protein concentrations of 5–10 mg/mL: 5- to 10-fold molar excess .

Using an excessive amount of crosslinker can lead to overmodification, which may reduce the binding affinity of the conjugate or result in undesirable aggregation . Conversely, insufficient crosslinker can lead to low conjugation yields. Therefore, a molar ratio matrix experiment (e.g., 1:1 to 1:10 crosslinker-to-protein) is recommended to balance conjugation efficiency and minimize aggregation . For example, studies have shown that varying Sulfo-SMCC to antibody ratios (e.g., 10-, 25-, and 50-to-1) can result in different numbers of conjugated molecules per antibody .

The following table summarizes recommended molar excess ranges based on protein concentration:

| Protein Concentration (mg/mL) | Recommended Sulfo-SMCC Molar Excess (fold) |

| < 1 | 40-80 |

| 1-4 | 20 |

| 5-10 | 5-10 |

Influence of Incubation Conditions and Reaction Time on Conjugation Efficiency

Incubation conditions, including temperature, pH, and reaction time, significantly impact the efficiency and specificity of Sulfo-SMCC mediated bioconjugation.

pH Considerations: Sulfo-SMCC possesses an NHS ester that reacts optimally with primary amines at pH 7.0–9.0, forming stable amide bonds . The maleimide (B117702) group, on the other hand, reacts with sulfhydryl groups at pH 6.5–7.5 to form stable thioether bonds . Conjugations are typically performed in a pH range of 7.2–7.5, where the NHS-ester reaction (amine-targeted) occurs either before or simultaneously with the maleimide (sulfhydryl-targeted) reaction . It is important to note that the NHS ester is susceptible to hydrolytic degradation, with the rate increasing at higher pH values . While the maleimide group is more stable, it can slowly hydrolyze and lose its specificity for sulfhydryls at pH values above 7.5 . Buffers used for conjugation should be amine- and sulfhydryl-free to prevent competition with the intended reaction .

Reaction Time and Temperature: For the initial reaction of the amine-containing protein with Sulfo-SMCC, common incubation times are 30 minutes at room temperature or 2 hours at 4°C . Some protocols suggest 30-90 minutes at room temperature . The reaction rate is generally not highly temperature sensitive .

For the second step, where the maleimide-activated protein reacts with the sulfhydryl-containing molecule, incubation typically proceeds for 30 minutes to 2 hours at room temperature, or 2 hours to overnight at 4°C . While allowing the reaction to proceed for several hours or overnight generally causes no harm, the reaction is usually complete within the specified times . To quench the reaction before completion, a buffer containing reduced cysteine can be added at a concentration several times greater than the sulfhydryls of the protein .

Summary of Incubation Conditions:

| Parameter | Amine-Targeted Reaction (NHS Ester) | Sulfhydryl-Targeted Reaction (Maleimide) |

| pH Range | 7.0–9.0 (optimal), commonly 7.2–7.5 | 6.5–7.5 |

| Temperature | Room temperature or 4°C | Room temperature or 4°C |

| Reaction Time | 30-90 minutes at room temperature, or 2 hours at 4°C | 30 minutes - 2 hours at room temperature, or 2 hours - overnight at 4°C |

| Key Consideration | Hydrolysis rate increases with pH | Hydrolysis at pH > 7.5, losing specificity |

Applications of Sulfo Smcc in Academic Biomolecular Research

Protein and Peptide Crosslinking Methodologies

Antibody-Enzyme Conjugation for Immunoassay Development

Sulfo-SMCC is extensively used in the development of immunoassays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), by facilitating the conjugation of enzymes to antibodies. This process typically involves a two-step reaction. Initially, the antibody, which contains primary amine groups, is reacted with a molar excess of Sulfo-SMCC. This step results in a maleimide-activated antibody. After removing excess unconjugated crosslinker, the maleimide-activated antibody is then combined with an enzyme possessing sulfhydryl groups. This sequential approach ensures that the enzyme is covalently linked to the antibody, forming a stable conjugate essential for reliable assay performance while retaining both enzyme activity and antibody specificity. Typically, multiple enzyme molecules can be conjugated to each antibody molecule.

Hapten-Carrier Protein Conjugation for Immunogen Preparation

For the generation of antibodies against small molecules (haptens), Sulfo-SMCC is instrumental in conjugating haptens to larger carrier proteins, thereby creating immunogens. Carrier proteins like Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly employed due to their immunogenicity and abundance of reactive groups. The conjugation process begins with the activation of the carrier protein by reacting it with an excess of Sulfo-SMCC, which attaches to the carrier's numerous primary amine groups. Following the removal of unreacted crosslinker, the sulfhydryl-containing hapten (often a peptide synthesized with a terminal cysteine residue) is added. The maleimide (B117702) groups on the activated carrier protein then react with the hapten's sulfhydryl groups, forming stable thioether bonds. This method ensures a highly specific and predictable orientation of the hapten on the carrier protein, which is crucial for eliciting a targeted immune response.

Site-Specific Peptide Conjugation Strategies

Sulfo-SMCC's heterobifunctional nature allows for highly controlled and site-specific conjugation of peptides. By leveraging the distinct reactivity of its NHS ester and maleimide groups, researchers can precisely link peptides to other biomolecules or surfaces. For instance, peptides can be designed with a terminal cysteine to provide a unique sulfhydryl handle, ensuring that conjugation occurs at a predetermined site, thereby controlling the orientation and functionality of the resulting conjugate. This specificity is particularly valuable in applications requiring precise molecular architecture, such as conjugating peptides to DNA for studying weak protein-protein interactions.

Investigation of Protein-Protein Interactions

Chemical crosslinking with Sulfo-SMCC is a powerful technique for investigating protein-protein interactions, especially those that are transient or weak in biological systems. By forming covalent bonds between interacting proteins, Sulfo-SMCC stabilizes these complexes, allowing for their capture and subsequent analysis. Its heterobifunctional design enables selective crosslinking by targeting different functional groups on interacting proteins, which aids in mapping precise interaction sites within protein complexes. Beyond studying interactions in solution, Sulfo-SMCC can also be used to immobilize proteins onto activated surfaces, such as glass, for microarray platforms used in protein biomarker detection and interaction studies.

Probing Protein Complex Assembly and Conformational Changes

Sulfo-SMCC is employed to analyze protein dynamics and conformational changes by "locking" proteins in specific structural states. This capability is vital for studying dynamic processes like enzyme function or transient protein-protein associations that are otherwise difficult to capture. Research has demonstrated its utility in investigating conformational changes in proteins such as bovine rhodopsin, where Sulfo-SMCC treatment led to intermolecular dimers, trimers, and higher oligomers, as well as intramolecular cross-links within the monomer. These intramolecular bridges were shown to restrain light-induced conformational changes necessary for rhodopsin's interaction with downstream signaling proteins, affecting its functionality. Similarly, Sulfo-SMCC has been used to study conformational changes in bacterial complex I subunits, providing insights into their structural dynamics. Furthermore, Sulfo-SMCC has been shown to inhibit the end-to-end annealing of stabilized microtubules, highlighting its utility in probing the structural integrity and assembly processes of complex biological structures.

Cross-linking of Self-Assembling Peptides for Material Science Applications

In material science, Sulfo-SMCC is utilized for crosslinking self-assembling peptides (SAPs) to enhance the mechanical properties of peptide-based materials. By creating covalent linkages within SAP networks, Sulfo-SMCC contributes to the development of stiffer peptidic materials, which are desirable for applications such as tissue regeneration. Studies have shown that Sulfo-SMCC-mediated crosslinking can significantly boost the shear modulus (G') of novel SAPs, reaching values of approximately 500 kPa. This chemical crosslinking approach provides a means to tailor the physical characteristics of self-assembled peptide scaffolds, making them more suitable for various biomedical and material engineering applications.

Data Tables

Table 1: Suggested Molar Excess of Sulfo-SMCC for Protein-NH2 Reaction

| Protein-NH2 Concentration | Suggested Molar Excess of Sulfo-SMCC |

| < 1 mg/mL | 40- to 80-fold |

| 1–4 mg/mL | 20-fold |

| 5–10 mg/mL | 5- to 10-fold |

Table 2: Representative Crosslinker Spacer Arm Lengths

| Crosslinker Name | Spacer Arm Length (Å) |

| Sulfo-SMCC | 8.3 |

| BS3 | 11.4 |

| SM(PEG)6 | 32.5 |

Nucleic Acid Modification and Labeling Techniques

Sulfo-SMCC plays a crucial role in modifying and labeling nucleic acids, enabling their immobilization onto various supports and the construction of sophisticated biosensing probes.

Oligonucleotide Immobilization onto Functionalized Solid SupportsSulfo-SMCC is widely employed for the covalent immobilization of oligonucleotides onto functionalized solid supports. This is typically achieved by conjugating thiolated single-stranded DNA (ssDNA) oligomers to amino-functionalized surfaces. For instance, Sulfo-SMCC has been used to immobilize oligonucleotides onto 130 nm magnetic nanobeads for bio-detection assays. This coupling chemistry resulted in a high surface coverage, achieving approximately 93 ± 10 oligonucleotides per bead.

Another significant application involves the covalent immobilization of thiol-modified oligonucleotides onto indium tin oxide (ITO) surfaces. This method establishes a robust platform for DNA quantification, demonstrating high thermal and storage stability, and ensuring good reproducibility in assays. Sulfo-SMCC effectively converts amine-activated supports into sulfhydryl-reactive surfaces, facilitating the attachment of oligonucleotides.

Construction of Nucleic Acid-Based Biosensing ProbesThe heterobifunctional nature of Sulfo-SMCC makes it an invaluable tool for constructing various nucleic acid-based biosensing probes by enabling the precise linkage of DNA to other biomolecules or sensor surfaces.

An example of this application is the conjugation of hemoglobin (Hb) with single-stranded DNA (ssDNA) using Sulfo-SMCC to create an Hb-DNA conjugate. This conjugate serves as a sensing platform for an electrochemical biosensor designed to detect hydrogen peroxide (H2O2). In this process, the thiol-modified ssDNA reacts with Sulfo-SMCC, and subsequently, the amine group of hemoglobin forms a stable amide bond with the Sulfo-SMCC-DNA complex.

Furthermore, Sulfo-SMCC has been utilized for immobilizing Peptide Nucleic Acid (PNA) capture probes onto magnetic beads, which are then integrated into an ultrasensitive fluorescence sensor for the detection of lung cancer DNA. In the realm of DNA nanotechnology, Sulfo-SMCC can attach covalent cross-linking groups to the termini of short ssDNA strands, facilitating the folding of DNA origami scaffolds. This allows for the precise assembly of molecules such as antibodies or gold nanoparticles, crucial components in advanced biosensors. Additionally, thiol-modified DNA has been successfully conjugated to UiO-66-NH2, a type of metal-organic framework, using Sulfo-SMCC crosslinkers, demonstrating a reliable amine-to-sulfhydryl linkage strategy for DNA functionalization in biosensing applications.

Surface Functionalization and Biosensor Development

Sulfo-SMCC is a key reagent in the functionalization of various surfaces for the development of assays and biosensors due to its ability to form stable and specific covalent linkages with biomolecules.

Immobilization of Biomolecules onto Planar Surfaces for Assays and BiosensorsSulfo-SMCC is extensively used for immobilizing a wide range of biomolecules, including proteins, antibodies, and peptides, onto planar surfaces for diverse assay and biosensor applications.wikipedia.orgchemimpex.comIts mechanism involves stable covalent bonding in aqueous environments, reacting with primary amines through its sulfo-NHS ester and with thiols via its maleimide group.wikipedia.orgThis crosslinking strategy allows for site-specific coupling, which is critical for maintaining the biological activity and optimal orientation of the immobilized biomolecules. The inherent spacer arm also provides a small distance between the biomolecule and the surface, potentially improving accessibility for binding interactions.

For instance, Sulfo-SMCC has been employed in the immobilization of proteins onto amino-silanized coverslips for single-molecule force spectroscopy studies. In diagnostic assays, Sulfo-SMCC is used in a two-step procedure to conjugate reporter enzymes, such as horseradish peroxidase (HRP), to antibodies, thereby creating detectable affinity probes. Moreover, it facilitates the activation of carrier proteins like Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) with maleimide groups, enabling the subsequent conjugation of cysteine-containing peptide antigens for antibody production. The reagent has also been applied in the immobilization of multimeric protein G onto amino-functionalized magnetic nanoparticles (MNPs@SiO2).

Application in Quartz Crystal Microbalance (QCM) ImmunosensorsSulfo-SMCC is particularly effective for antibody immobilization in Quartz Crystal Microbalance (QCM) immunosensors, a label-free detection technology that measures mass changes on the sensor surface. Its use leads to stable and highly accessible antibody linkages, which are crucial for sensitive and accurate antigen detection.

The immobilization of reduced antibodies via Sulfo-SMCC's thiol-maleimide coupling is favored because it is believed to enhance the accessibility of the antibody's active sites for antigen binding, thereby improving sensor performance.

Research Findings in QCM Immunosensors: Comparative studies have shown the superior performance of Sulfo-SMCC for antibody immobilization in QCM immunosensors.

| Immobilization Method | Analyte | Limit of Detection (LOD) | Analysis Time | Reference |

| Sulfo-SMCC (reduced antibody) | E. coli (liquid) | 8 × 10^4 CFU·mL−1 | 10 min | |

| Glutaraldehyde (B144438) (GA) | E. coli (liquid) | < 10^6 CFU·mL−1 | Not specified | |

| Sulfo-SMCC (reduced antibody) | E. coli (bioaerosol) | 1 × 10^4 CFU·L−1 of air | 16 min |

In comparison to glutaraldehyde and sodium periodate (B1199274) methods for antibody immobilization on QCM biosensors, Sulfo-SMCC consistently provided a stable baseline, selective, and high response, making it suitable for detecting small concentrations of antigens due to its accuracy and sensitivity.

Design of Peptide-Modified Surfaces for Enzyme ImmobilizationSulfo-SMCC is instrumental in the design of peptide-modified surfaces for enzyme immobilization, offering a controlled approach to enhance enzyme activity and stability. This method involves conjugating specific peptides to surfaces, which then serve as high-affinity ligands for capturing target enzymes.

Peptides typically containing a C-terminal cysteine are covalently attached to amino-silane surfaces through the maleimide linker of Sulfo-SMCC. These peptide-modified surfaces provide an optimized microenvironment for enzyme binding, leading to improved performance characteristics compared to conventional immobilization techniques.

Research Findings in Enzyme Immobilization: Studies on the immobilization of β-galactosidase (β-Gal) on peptide-modified microwells, where peptides were conjugated using Sulfo-SMCC, demonstrated significant improvements in enzyme activity.

| Immobilization Method | Relative Specific Activity of β-Gal | Reference |

| Peptide-modified surface (via Sulfo-SMCC) | ~2-fold greater than amine non-covalent binding; ~3-fold greater than NHS attachment | |

| Amine non-covalent binding | Baseline | |

| NHS attachment | Lower than amine non-covalent binding |

Beyond enhanced specific activity, peptide-modified surfaces have also been shown to improve the thermal stability of enzymes and increase their activity under extreme pH conditions. This controlled immobilization approach allows for optimized orientation and location of enzymes on surfaces, paving the way for the development of multi-enzyme systems with tailored functionalities.

Quantum Dot Bioconjugation for Advanced Probes

Sulfo-SMCC plays a significant role in the bioconjugation of quantum dots (QDs) for the creation of advanced probes, leveraging the unique optical properties of QDs, such as high fluorescence intensity, superior photostability, and resistance to photobleaching, which offer advantages over conventional organic dyes. The compound acts as an effective linker, enabling the attachment of QDs to various biomolecules, including antibodies and ligands.

The bioconjugation process typically involves a two-step reaction. First, the NHS ester of Sulfo-SMCC reacts with primary amine groups present on the surface of QDs or a biomolecule (e.g., an antibody), forming a maleimide-activated intermediate. Subsequently, the maleimide group of this activated intermediate reacts with sulfhydryl (thiol) groups on the target biomolecule (e.g., a protein or antibody fragment), establishing a stable thioether linkage. This approach is particularly useful for conjugating antibodies or antibody fragments to QDs, where the hinge disulfide bonds of the antibody are often reduced to yield free sulfhydryl groups for reaction with the maleimide-activated QDs.

Research into Microtubule Dynamics and Assembly

Sulfo-SMCC has been utilized in the study of microtubule dynamics, particularly its effect on the annealing process and the role of tubulin cysteines. Microtubules (MTs) are dynamic cytoskeletal filaments essential for various cellular functions, including cell division and transport. Their assembly and dynamics are intricately regulated, with tubulin, the primary building block, playing a central role.

Research has demonstrated that Sulfo-SMCC significantly inhibits the end-to-end annealing of taxol-stabilized microtubules in vitro. Annealing is a process where individual microtubules join together, leading to an increase in their average length and a decrease in their number over time.

Experiments comparing untreated and Sulfo-SMCC-treated microtubules revealed a dramatic difference in length distribution. While untreated microtubules showed a significant increase in mean length over time due to annealing, microtubules treated with Sulfo-SMCC maintained a constant mean length, indicating that the annealing process was effectively prevented. For instance, untreated microtubules could reach a mean length of 17 µm, whereas Sulfo-SMCC-treated microtubules remained at approximately 2 µm. This inhibitory effect is attributed to the maleimide group of Sulfo-SMCC binding to thiol groups present on the ends of the microtubules, thereby blocking the sites necessary for annealing. Interestingly, control experiments with maleimide dye alone or NHS ester dye alone did not produce the same inhibitory effect on annealing, highlighting the specific action of the bifunctional Sulfo-SMCC.

The following table illustrates the observed effect of Sulfo-SMCC on the mean length of taxol-stabilized microtubules over time:

| Treatment Group | Incubation Time (h) | Mean Microtubule Length (µm) |

| Untreated MTs | 0 | 2 |

| Untreated MTs | 6 | Significantly increased |

| Untreated MTs | 24 | Significantly increased |

| Sulfo-SMCC (250 µM) | 0 | 2 |

| Sulfo-SMCC (250 µM) | 6 | Constant (~2) |

| Sulfo-SMCC (250 µM) | 24 | Constant (~2) |

The studies on Sulfo-SMCC's effect on microtubule annealing underscore the critical role of tubulin cysteines in microtubule dynamics. It has been established that the sulfhydryl (SH) groups of cysteine residues within tubulin are essential for microtubule polymerization. Chemical modification of these cysteine residues has been shown to impact microtubule assembly both in vitro and in vivo.

Analytical Methodologies for Conjugate Characterization

Spectroscopic and Fluorometric Characterization of Linkages and Functional Integrity

Spectroscopic and fluorometric techniques are indispensable for characterizing the chemical linkages formed by Sulfo-SMCC and for ensuring the functional integrity of the resulting bioconjugates. These methods provide detailed information on the molecular structure, conformational changes, and preservation of biological activity after conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy is commonly employed to confirm the successful conjugation and to quantify the components of the conjugate. For instance, in the synthesis of DNA-PLA2 conjugates using Sulfo-SMCC, UV-Vis absorption spectra were used to characterize the thiol-modified DNA, PLA2 enzyme, and the final conjugate, demonstrating the presence of all components. Similarly, for hemoglobin (Hb)-DNA conjugates, UV-Vis spectroscopy confirmed the presence of both Hb and DNA by their characteristic absorption peaks at 420 nm and 270 nm, respectively, indicating successful conjugation. This technique can also be used to determine the concentration of various bioconjugates, such as carbon nanotube (SWNT)-RGD conjugates, and to assess the drug-to-antibody ratio (DAR) in antibody-drug conjugates. Furthermore, UV-Vis spectroscopy is valuable for characterizing gold nanoparticles (AuNPs) and their conjugates, such as CTPR164Cys-AuNPs, by observing changes in their localized surface plasmon resonance (LSPR) peaks upon conjugation.

Fluorometric Characterization is particularly useful when one of the conjugate components is fluorescent or can be labeled with a fluorophore. Sulfo-SMCC is frequently used to activate fluorescent proteins like R-Phycoerythrin (R-PE) by introducing a maleimide (B117702) group, allowing its subsequent conjugation to sulfhydryl-containing molecules. The resulting R-PE conjugates retain their bright red fluorescence (emission maximum at 578 nm), enabling their use in sensitive applications like immunostaining and flow cytometry. This demonstrates that Sulfo-SMCC-mediated conjugation can preserve the inherent fluorescent properties of the labeled molecule. Additionally, fluorometric assays, such as those using Thioflavin T (ThT), have been employed to monitor the extent of crosslinking reactions. For instance, an increase in ThT fluorescence was observed when the number of Sulfo-SMCC equivalents matched the available cysteine residues in self-assembling peptides, indicating successful cross-linking.

The preservation of functional integrity is a critical aspect assessed by these methods. The ability of Sulfo-SMCC to facilitate conjugation without compromising the biological activity of the components is paramount. Studies have shown that chemical coupling with Sulfo-SMCC does not adversely affect the inherent properties of the conjugated entities, such as magnetosomes and antibodies, implying the retention of their functional characteristics. A direct demonstration of preserved functional integrity is seen in the conjugation of carbonic anhydrase (CA) to polyacrylamide (PAAm) nanogels using Sulfo-SMCC, where the retained enzyme activity was quantified, confirming that the immobilization process did not significantly impair the enzyme's function.

Table 3 provides examples of spectroscopic and fluorometric techniques applied to Sulfo-SMCC conjugates.

Table 3: Spectroscopic and Fluorometric Characterization of Sulfo-SMCC Conjugates

| Conjugation System | Technique(s) | Purpose of Analysis | Key Findings on Linkages & Functional Integrity | Reference |

| DNA-PLA2 Conjugate | UV-Vis Spectroscopy | Confirm conjugation | Presence of both DNA and PLA2 confirmed. | |

| Hb-DNA Conjugate | UV-Vis, FTIR | Confirm conjugation, assess protein integrity | Confirmed Hb-DNA formation; Hb not denatured (FTIR Amide I band). | |

| T80A20-DNA Conjugate | FTIR | Confirm functionalization of intermediate | Maleimide-activated T80A20 confirmed. | |

| KLH/OVA-Peptide Conjugates | FTIR, UV-Vis | Identify conjugates | Confirmed formation of conjugates. | |

| R-Phycoerythrin (R-PE) Conjugates | Fluorometry | Assess fluorescent properties | R-PE retains bright fluorescence after maleimide activation. | |

| Self-Assembling Peptides | ThT Fluorescence | Monitor crosslinking extent | Increased fluorescence with successful cysteine crosslinking. | |

| Carbonic Anhydrase (CA)-Nanogel | Functional Assay (indirectly spectroscopic) | Preserve enzyme activity | Retained CA activity confirmed after conjugation. | |

| AuNPs-CTPR164Cys Conjugate | UV-Vis Spectroscopy | Characterize AuNPs and conjugates | LSPR peak changes upon conjugation. |

Advanced Research Perspectives and Comparative Analysis

Comparative Studies with Other Heterobifunctional Crosslinkers

Sulfo-SMCC is a prominent member of the heterobifunctional crosslinker family, offering distinct advantages and characteristics when compared to other reagents. Its design allows for controlled, two-step conjugation reactions, minimizing self-reactivity and maximizing efficiency .

Sulfo-SMCC is the water-soluble analog of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) . While both SMCC and Sulfo-SMCC possess NHS ester and maleimide (B117702) groups for amine and sulfhydryl conjugation, respectively, their primary difference lies in solubility . SMCC is not directly water-soluble and typically requires dissolution in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before dilution into aqueous buffers . In contrast, Sulfo-SMCC's hydrophilic sulfonate group renders it highly soluble in water and aqueous buffers, up to approximately 5-10 mg/mL or 10 mM, thus avoiding the potential protein denaturation or cellular toxicity associated with organic solvents . This water solubility makes Sulfo-SMCC particularly advantageous for biological systems where maintaining protein structure is crucial .

Both SMCC and Sulfo-SMCC incorporate a cyclohexane (B81311) ring in their spacer arm, which imparts unusual stability to the maleimide group, particularly up to pH 7.5 . This structural feature is critical as it decreases the rate of maleimide hydrolysis compared to similar reagents lacking this ring, enabling the preparation and storage of maleimide-activated proteins .

PEGylated SMCC analogs, such as MAL-PEO4-NHS, offer improved properties like enhanced activity and stability of the conjugate, along with reduced immunogenicity, due to their hydrophilic polyethylene (B3416737) glycol (PEG) spacer arms . While Sulfo-SMCC offers water solubility, PEGylated analogs extend this benefit by providing longer, flexible, and often non-immunogenic spacers that can further improve the conjugate's characteristics and reduce aggregation.

The following table summarizes key comparative features:

| Feature | SMCC | Sulfo-SMCC | PEGylated SMCC Analogs (e.g., MAL-PEO4-NHS) |

| Solubility | Organic solvents (DMSO, DMF) required | Water-soluble (up to 10 mM) | Water-soluble, improved hydrophilicity |

| Hydrolysis Stability (Maleimide) | Stabilized by cyclohexane ring | Stabilized by cyclohexane ring | Varies, often improved by PEG |

| Spacer Arm Length | 8.3-9.3 Å | 8.3-11.6 Å | Longer (e.g., MAL-PEO4-NHS is 16.1 Å) |

| Applications | Immunoreagents, antibody-enzyme conjugates | Antibody-enzyme, hapten-carrier conjugates, nanoparticle functionalization | Improved activity/stability, non-immunogenic conjugates |

| Impact on Protein | Potential for denaturation with organic solvents | Avoids organic solvents, less perturbing to protein structure | Improved activity and stability, non-immunogenicity |

Beyond maleimides, other chemical groups react with sulfhydryls, including haloacetyls (e.g., iodoacetamides, bromoacetamides), aziridines, acryloyls, and pyridyl disulfides . Maleimides, like those in Sulfo-SMCC, react specifically with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds . This reaction is generally rapid and selective for thiols at physiological pH . At more alkaline conditions (pH > 8.5), the maleimide reaction can favor primary amines, and hydrolysis to a non-reactive maleamic acid also increases .

Haloacetyls, such as iodoacetamides and bromoacetamides, also react with sulfhydryl groups via S-alkylation to form stable thioether products . Iodoacetamides are generally more reactive than bromoacetamides . While highly reactive with thiols, haloacetyls can also react with other nucleophilic residues like methionine, histidine, or tyrosine, especially if free thiols are absent or if a large excess of the haloacetyl group is used . Although iodoacetamides can react with the free base form of amines, most aliphatic amines are protonated and less reactive below pH 8 .

A comparative study showed that maleimide and bromoacetyl groups exhibit significant kinetic discrimination (2-3 orders of magnitude in rate constants) when reacting with thiols at pH 6.5 . Bromoacetyl functions, while reacting at higher pH values (e.g., pH 9.0), maintain high chemoselectivity, reacting appreciably with thiols while showing less reactivity with alpha- and epsilon-amino groups or imidazole (B134444) . Research indicates that maleimides may be less stable and iodoacetamides more toxic intracellularly, with maleimide adducts potentially degrading before triggering damage-signaling pathways .

Comparison with SMCC and PEGylated SMCC Analogs

Stability and Hydrolysis Kinetics of Sulfo-SMCC Linkages in Research Contexts

The stability of Sulfo-SMCC, both in its unreacted form and after forming linkages, is critical for successful bioconjugation.

Sulfo-SMCC contains two reactive groups: an NHS ester and a maleimide. The NHS ester group is susceptible to hydrolytic degradation in aqueous solutions, and its degradation rate increases with increasing pH . For this reason, reactions involving the NHS ester are typically performed at pH 7.0-9.0, with optimal conditions often cited around pH 7.2-7.5 to balance reactivity and hydrolysis . The NHS ester is moisture-sensitive and will hydrolyze if exposed to water or stored in aqueous solutions .

The maleimide group of Sulfo-SMCC is generally more stable than the NHS ester group . However, it will slowly hydrolyze and lose its specificity for sulfhydryls at pH values above 7.5 . The presence of the cyclohexane ring in the spacer arm of Sulfo-SMCC significantly decreases the rate of maleimide hydrolysis compared to similar reagents without this ring . This enhanced stability allows for the maleimide-activated proteins to be lyophilized and stored for later conjugation . For instance, maleimide groups are reported to be stable for 64 hours in 0.1 M sodium phosphate (B84403) buffer, pH 7, at 4°C . One study indicated that Sulfo-SMCC is less prone to maleimide hydrolysis, showing no decomposition at pH 7 at 30°C within 6 hours, compared to non-sulfonated SMCC .

The reaction between the maleimide group of Sulfo-SMCC and a sulfhydryl group forms a stable thioether bond . This thioether linkage is generally non-cleavable and stable, meaning it cannot be easily reversed or cleaved by reducing agents . This stability is advantageous for creating robust bioconjugates that are intended for long-term use or for applications where bond integrity under various conditions is essential .

However, formed maleimide-derived thioethers can undergo hydrolysis to an isomeric mixture of succinamic acid adducts, or cyclization with adjacent amines to yield crosslinked products, though the latter is less common . Despite these possibilities, the thioether bond formed by maleimides is considered relatively stable under most physiological conditions .

Hydrolytic Stability of Unreacted Maleimide and NHS Ester Groups

Influence of Conjugation on Biomolecular Activity and Functionality

The primary goal of bioconjugation with Sulfo-SMCC is to create stable linkages between biomolecules while preserving their inherent biological activity and functionality. Sulfo-SMCC is frequently used to prepare antibody-enzyme and hapten-carrier protein conjugates . In such applications, the two-step reaction scheme, where the amine-containing protein is first reacted with the crosslinker, followed by removal of excess reagent and then addition of the sulfhydryl-containing molecule, is crucial for achieving specific conjugates . This controlled approach helps to minimize self-reactivity and maximize conjugation efficiency .

Studies have shown that Sulfo-SMCC conjugation can preserve both enzyme activity and antibody specificity after coupling . For instance, in the preparation of antibody-HRP conjugates, Sulfo-SMCC activation of HRP allows for coupling to sulfhydryl groups introduced into antibodies, often preserving antigen-binding activity . The relatively low frequency of sulfhydryl groups compared to amines in proteins allows for more selective and precise crosslinking, which can increase the probability that the conjugate retains its biological activity . Furthermore, if sulfhydryl groups involved in disulfide bonds are targeted, crosslinking at these sites typically does not significantly modify the underlying protein structure or block binding sites .

However, the impact on functionality is dependent on the extent of modification and the specific sites of conjugation. For example, cross-linking bovine rhodopsin with Sulfo-SMCC was observed to affect its functionality, leading to the formation of intermolecular dimers, trimers, and higher oligomers, and significantly reducing its ability to stimulate guanine (B1146940) nucleotide binding activity of transducin and be phosphorylated by rhodopsin kinase . This suggests that while Sulfo-SMCC generally aims to preserve activity, the specific protein, the number of crosslinker molecules per protein, and the location of the modifications can influence the final biological activity . A 7-fold excess of Sulfo-SMCC per protein, yielding between 1.2 and 1.7 maleimides per molecule, has been reported to result in minor structural alteration, which is essential for preserved biological activity .

Preservation of Protein Enzymatic Activity Post-Conjugation

The successful application of bioconjugation, particularly in diagnostics and therapeutics, heavily relies on the preservation of the biological activity of conjugated biomolecules. Sulfo-SMCC is frequently employed in the creation of enzyme immunoconjugates, where maintaining the enzyme's catalytic efficiency after conjugation is paramount for accurate assay performance.

While Sulfo-SMCC is a common choice for these applications, research continues to explore linkers that might offer even greater preservation of enzymatic function. For instance, hydrophilic spacers, such as those found in MAL-PEO4-NHS, have been proposed as advantageous alternatives to Sulfo-SMCC in some applications, potentially leading to improved activity and stability of the resulting conjugates. The inherent stability of the maleimide group in Sulfo-SMCC, attributed to its cyclohexane ring, contributes to the integrity of the conjugate, which indirectly supports the preservation of enzymatic activity by ensuring stable linkage.

Effects on Binding Affinity and Immunoreactivity of Antibodies

The conjugation of antibodies to other molecules using Sulfo-SMCC is a common practice in developing targeted therapies and diagnostic tools. A critical consideration in such conjugations is the impact on the antibody's binding affinity and immunoreactivity. Maintaining the antibody's specificity is essential for the reliability of assays and the efficacy of therapeutic agents.

Studies have shown that conjugation with Sulfo-SMCC does not always significantly impair the antibody's binding affinity. For example, in the preparation of Fab-CHP conjugates, the binding affinity to the target antigen was comparable to the unconjugated antibody. However, the degree of derivatization, or the number of conjugation sites per antibody molecule, can significantly influence the retained immunoreactivity. Research on antibody-dendrimer conjugates using Sulfo-SMCC demonstrated that while dendrimer size had no significant effect, increasing the number of derivatization sites per antibody led to a decrease in immunoreactivity. For instance, an antibody with 1.7 derivatization sites retained approximately 62.3% immunoreactivity, whereas an antibody with 10.0 derivatization sites retained only about 17.1%. This highlights the importance of precise stoichiometric control to optimize the balance between conjugation efficiency and functional integrity.

Table 1: Effect of Derivatization Sites on Antibody Immunoreactivity

| Derivatization Sites per Antibody Molecule | Retained Immunoreactivity (%) |

| 1.7 | 62.3 |

| 2.8 | 55.4 |

| 5.3 | 27.9 |

| 10.0 | 17.1 |

Addressing Challenges in Complex Bioconjugation Systems

Complex bioconjugation systems present several challenges, including managing conjugate heterogeneity, minimizing non-specific binding, and addressing steric hindrance. Sulfo-SMCC's design and reactivity profile offer advantages in mitigating some of these issues.

Conjugate heterogeneity, particularly in therapeutic antibody conjugates, is a significant challenge, as a defined composition is often desired for consistent efficacy and safety. Traditional chemical modification techniques can lead to highly heterogeneous products. Sulfo-SMCC, as a heterobifunctional crosslinker, helps to address this by enabling a two-step reaction protocol. This approach allows for the sequential reaction of the NHS ester with one biomolecule (e.g., an amine-containing protein) and then the maleimide with a second biomolecule (e.g., a sulfhydryl-containing molecule), thereby minimizing self-conjugation and maximizing conjugation efficiency.

Achieving precise stoichiometric control is crucial for the success of antibody conjugates, especially in therapeutic applications. The ratio of different drug-to-antibody ratios (DAR) in conjugates can be managed by carefully controlling the stoichiometric ratios of the reagents involved in the conjugation process. In nanoparticle bioconjugation, stoichiometric control through dilution can be employed to ensure that only a specific fraction of particles reacts, thereby reducing heterogeneity.

Non-specific binding of biomolecules to surfaces or other molecules can lead to erroneous results in research applications, particularly in biosensors and diagnostic assays. While Sulfo-SMCC is used for immobilizing target molecules, the surface where the target molecule is immobilized often requires blocking to reduce non-specific interactions.

Common strategies to minimize non-specific binding involve coating surfaces with inert proteins like bovine serum albumin (BSA) or polymers such as poly(L-lysine)-graft-poly(ethylene glycol) (PLL-g-PEG). These polymers are widely used in surface functionalization to prevent non-specific adsorption of proteins and cells. The use of fully passivated and transparent substrates is also critical for accurate patterning and minimizing non-specific interactions in advanced surface functionalization techniques. The specific reactivity of Sulfo-SMCC's functional groups (amine-reactive NHS ester and thiol-reactive maleimide) is crucial in complex biological samples where non-specific binding must be avoided.

Steric hindrance can significantly impact the efficiency of bioconjugation and the accessibility of active sites on immobilized biomolecules. Sulfo-SMCC's cyclohexane-based spacer arm, which provides a length of approximately 6.4 Å to 8.3 Å, is designed to offer flexibility and reduce steric hindrance during conjugation.

Longer spacer arms generally provide greater flexibility and can help overcome steric hindrance, allowing for better access of reactive groups and proper orientation of conjugated biomolecules. However, it is also noted that longer spacers can potentially introduce more sites for non-specific binding. In certain immobilization scenarios, such as in quartz crystal microbalance (QCM) biosensors, highly cross-linked polymer structures can lead to increased steric hindrance, resulting in reduced accessibility of active sites and lower sensor responses. The amount of biomolecules that can be effectively immobilized is directly influenced by steric hindrance, as well as the chosen bioconjugation strategy. The design of Sulfo-SMCC aims to strike a balance, providing sufficient spacing to reduce steric constraints while maintaining controlled reactivity.

Strategies for Minimizing Non-Specific Binding in Research Applications

Future Directions in Sulfo-SMCC Mediated Bioconjugation Research

The field of bioconjugation is dynamic, continuously evolving to meet the demands of advanced research and therapeutic development. Sulfo-SMCC, as a foundational crosslinker, remains relevant, but future directions in bioconjugation research aim to overcome current limitations and expand capabilities.

Key areas of focus include the development of more precise and site-selective chemical conjugation methods to achieve homogeneous conjugates, particularly for therapeutic applications like antibody-drug conjugates. This involves exploring new chemical platforms that enable site-specific conjugation, potentially targeting naturally occurring protein disulfide bonds to create well-defined antibody-antibody conjugates.

Research is also directed towards developing novel linker molecules that offer enhanced properties beyond those of existing crosslinkers, such as improved conjugate activity, stability, and reduced immunogenicity. The integration of bioconjugation with nanotechnology is another burgeoning area, with efforts focused on the efficient and controlled bioconjugation of nanomaterials for various applications, including diagnostics and drug delivery. Furthermore, strategies to enhance the delivery potential of oligonucleotides through covalent conjugation with fragments that promote intracellular uptake, targeted delivery, and reduced systemic excretion are under active investigation. Continued refinement of surface chemistry to further minimize non-specific binding and improve the specificity of bioconjugated systems, especially in advanced imaging and sensing platforms, represents a critical future direction. These advancements aim to yield more effective, stable, and precisely engineered bioconjugates for a wide range of scientific and clinical applications.

Compound Names and PubChem CIDs

Q & A

Q. What is the chemical mechanism of Sulfo-SMCC in crosslinking amine- and thiol-containing biomolecules?

Sulfo-SMCC is a heterobifunctional crosslinker with an NHS ester (amine-reactive) and a maleimide group (thiol-reactive). The NHS ester forms stable amide bonds with primary amines (optimal pH 7–9), while the maleimide group reacts with free thiols (pH 6.5–7.5) to create thioether bonds. A two-step protocol (amine activation followed by thiol conjugation) minimizes self-reactivity and maximizes efficiency .

Q. What are the critical buffer conditions for Sulfo-SMCC-mediated conjugation?

Avoid amine-containing buffers (e.g., Tris, glycine) during the NHS ester reaction phase. Use phosphate-buffered saline (PBS, pH 7.2–7.4) or HEPES (pH 7.5). For thiol conjugation, ensure reducing agents (e.g., DTT, β-mercaptoethanol) are removed via dialysis or desalting columns to prevent competition .

Q. How do researchers quantify maleimide groups after Sulfo-SMCC activation?

Use Ellman’s assay (DTNB reagent) to measure free thiols before and after maleimide conjugation. Alternatively, quantify unreacted NHS esters via hydroxylamine hydrolysis and spectrophotometric analysis at 260 nm .

Q. What are common pitfalls in Sulfo-SMCC-based antibody-drug conjugate (ADC) synthesis?

Key issues include incomplete removal of excess crosslinker, aggregation due to hydrophobic interactions, and maleimide hydrolysis in prolonged reactions. Purify intermediates using size-exclusion chromatography and monitor reaction progress with SDS-PAGE under non-reducing conditions .

Advanced Research Questions

Q. How can researchers optimize Sulfo-SMCC reaction stoichiometry for novel protein-polymer conjugates?

Conduct a molar ratio matrix (e.g., 1:1 to 1:10 crosslinker-to-protein) to balance conjugation efficiency and aggregation. Use dynamic light scattering (DLS) to monitor hydrodynamic radius changes and confirm conjugation via MALDI-TOF mass spectrometry .

Q. What experimental strategies mitigate batch-to-batch variability in Sulfo-SMCC conjugations?

Standardize protein concentration (≥2 mg/mL) and reaction temperature (4°C for NHS activation, 25°C for thiol coupling). Pre-qualify Sulfo-SMCC batches via NMR or FTIR to confirm ≥90% purity and solubility ≥10 mM in aqueous buffers .

Q. How should researchers address discrepancies in reported maleimide group stability across studies?

Maleimide hydrolysis rates vary with pH and temperature. For long-term stability, store maleimide-activated intermediates at -80°C in non-nucleophilic buffers (e.g., PBS). Validate maleimide integrity using LC-MS or thiol titration post-storage .

Q. What analytical methods resolve ambiguities in heterobifunctional conjugate confirmation?

Combine orthogonal techniques:

Q. How do researchers design controls for Sulfo-SMCC crosslinking specificity in complex biological matrices?

Include:

- Negative controls : Omit crosslinker or use inactive analogs (e.g., succinimide-only reagents).

- Competition assays : Add excess free amine/thiol compounds to block reactive sites.

- Crosslink reversal : Treat conjugates with 50 mM DTT to confirm thioether bond cleavage .

Q. What statistical approaches are appropriate for analyzing Sulfo-SMCC conjugation efficiency data?

Use ANOVA for multi-group comparisons (e.g., varying molar ratios) and nonlinear regression to model reaction kinetics. Report confidence intervals for efficiency measurements and perform power analysis to validate sample sizes in reproducibility studies .

Methodological Best Practices

- Reaction Monitoring : Track NHS ester hydrolysis via absorbance at 260 nm (extinction coefficient = 6,200 M⁻¹cm⁻¹) .

- Data Interpretation : Normalize conjugation yields to protein concentration (Bradford assay) and account for maleimide hydrolysis in kinetic models .

- Ethical Reporting : Disclose lot-specific variability in Sulfo-SMCC and validate critical findings with orthogonal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.